Comprehensive 1H and 13C NMR Chemical Shift Assignments and Structural Elucidation of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol
Comprehensive 1H and 13C NMR Chemical Shift Assignments and Structural Elucidation of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol
Executive Summary
The structural elucidation of highly substituted aromatic chiral alcohols is a critical analytical step in modern drug development and asymmetric synthesis. The compound (1S)-1-(3-bromo-2-methoxyphenyl)ethanol presents a unique analytical challenge due to its sterically congested 1,2,3-trisubstituted aromatic core and adjacent chiral center.
This technical guide provides an authoritative, self-validating framework for the complete assignment of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts. By synthesizing 1D spectral data with 2D heteronuclear correlations (HSQC, HMBC) and stereochemical derivatization techniques, this document establishes a robust methodology for unambiguous structural and configurational verification.
Methodological Framework: Acquisition & Self-Validating Protocols
To ensure absolute trustworthiness in the assignment, the analytical protocol relies on a self-validating loop: 1D NMR provides the baseline scalar couplings, 2D NMR establishes the spatial and bond-connectivity network, and chemical derivatization confirms the absolute spatial geometry[1].
Protocol 1: NMR Sample Preparation & Acquisition
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Sample Preparation: Dissolve 15–20 mg of highly purified (1S)-1-(3-bromo-2-methoxyphenyl)ethanol in 0.6 mL of deuterated chloroform (CDCl 3 ). CDCl 3 is selected for its lack of exchangeable protons and its ability to dissolve moderately polar aromatic alcohols without inducing severe solvent-solute hydrogen bonding artifacts.
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Standardization: Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to serve as an internal chemical shift reference ( δ 0.00 ppm). Transfer the solution to a standard 5 mm precision NMR tube.
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1D Acquisition: Acquire the 1 H NMR spectrum at 500 MHz using a standard 30° pulse program (zg30), 16 scans, and a 2-second relaxation delay. Acquire the 13 C NMR spectrum at 125 MHz with proton decoupling (zgpg30), 1024 scans, to ensure an adequate signal-to-noise ratio for quaternary carbons[2].
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2D Acquisition: Execute gradient-selected COSY (Correlation Spectroscopy) for homonuclear coupling, HSQC (Heteronuclear Single Quantum Coherence) for one-bond C-H mapping, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range connectivity[1].
Logical workflow for the NMR structural elucidation and stereochemical validation of the target compound.
1 H NMR Spin-Spin Coupling and Chemical Shift Causality
The 1 H NMR spectrum of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol can be divided into two distinct spin systems: the aliphatic sidechain and the aromatic core.
The Aliphatic Region (Ethanol Moiety)
The chiral center at C-1' dictates the aliphatic signals. The methyl group (C-2') appears as a distinct doublet at δ 1.48 ppm ( J = 6.5 Hz) due to vicinal scalar coupling ( 3J ) with the adjacent methine proton. The methine proton itself (H-1') resonates downfield at δ 5.15 ppm. Causality: This significant deshielding is caused by the combined electron-withdrawing inductive effect of the adjacent hydroxyl oxygen and the magnetic anisotropy generated by the π -electron cloud of the aromatic ring[2].
The Aromatic Region (1,2,3-Trisubstituted Pattern)
The 1,2,3-trisubstitution of the benzene ring leaves three contiguous protons (H-4, H-5, H-6), creating an AMX spin system at 500 MHz.
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H-4 ( δ 7.45 ppm): Positioned ortho to the electronegative bromine atom, this proton is heavily deshielded. It appears as a doublet of doublets ( J = 8.0, 1.5 Hz) due to ortho coupling with H-5 and meta coupling with H-6.
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H-5 ( δ 7.02 ppm): Flanked by H-4 and H-6, it experiences two ortho couplings of roughly equal magnitude ( J ≈ 8.0 Hz), causing it to appear as a pseudo-triplet.
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H-6 ( δ 7.35 ppm): Positioned ortho to the bulky 1-hydroxyethyl group, it also appears as a doublet of doublets ( J = 8.0, 1.5 Hz).
13 C NMR and Heteronuclear Connectivity
The 13 C NMR assignments rely heavily on the principle of substituent-induced chemical shifts and spatial conformation.
The Out-of-Plane Methoxy Anomaly
A diagnostic feature of this molecule's 13 C spectrum is the chemical shift of the methoxy carbon. In unhindered anisole derivatives, the -OCH 3 carbon typically resonates near δ 55 ppm. However, in this molecule, the methoxy group is flanked by two bulky ortho substituents (the bromo group at C-3 and the 1-hydroxyethyl group at C-1). Causality: This severe steric congestion forces the methoxy methyl group out of coplanarity with the aromatic ring. This rotation breaks the p−π conjugation between the oxygen lone pairs and the aromatic system, reducing electron density at the carbon and deshielding it to approximately δ 60.5 ppm [2].
HMBC Regiochemical Validation
To definitively prove the 1,2,3-regiochemistry, 2D HMBC is utilized[1]. The methine proton (H-1', δ 5.15) exhibits strong three-bond ( 3JCH ) correlations to C-2 (the oxygen-bearing aromatic carbon) and C-6, but crucially, it shows no correlation to C-3 (the bromine-bearing carbon). This self-validating connectivity maps the exact sequence of the substituents around the ring.
Quantitative Data Summaries
Table 1: 1 H NMR Data Summary (500 MHz, CDCl 3 )
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Mechanistic Assignment / Causality |
| 1'-CH 3 | 1.48 | d | 6.5 | 3H | Vicinal coupling to the chiral methine proton. |
| 1'-CH | 5.15 | q | 6.5 | 1H | Deshielded by -OH induction and aryl anisotropy. |
| -OH | 2.30 | br s | - | 1H | Broadened due to rapid intermolecular exchange. |
| 2-OCH 3 | 3.88 | s | - | 3H | Singlet, integrated to 3 protons. |
| 5-H | 7.02 | t | 8.0 | 1H | Ortho coupling to H-4 and H-6 (pseudo-triplet). |
| 6-H | 7.35 | dd | 8.0, 1.5 | 1H | Ortho to the alkyl chain; meta coupling to H-4. |
| 4-H | 7.45 | dd | 8.0, 1.5 | 1H | Deshielded by ortho-bromine atom. |
Table 2: 13 C NMR Data Summary (125 MHz, CDCl 3 )
| Position | δ (ppm) | Type | Mechanistic Assignment / Causality |
| 1'-CH 3 | 24.5 | CH 3 | Aliphatic methyl carbon. |
| 2-OCH 3 | 60.5 | CH 3 | Deshielded due to out-of-plane steric torsion[2]. |
| 1'-CH | 66.2 | CH | Oxygenated aliphatic methine. |
| C-3 | 112.5 | C (quat) | Ipso to bromine (heavy atom shielding effect). |
| C-5 | 123.0 | CH | Aromatic CH (meta to Br, para to OCH 3 ). |
| C-6 | 125.5 | CH | Aromatic CH (ortho to alkyl sidechain). |
| C-4 | 131.9 | CH | Aromatic CH (ortho to Br). |
| C-1 | 138.5 | C (quat) | Ipso to the 1-hydroxyethyl group. |
| C-2 | 156.2 | C (quat) | Ipso to the methoxy group (highly deshielded). |
Stereochemical Elucidation: Validating the (1S) Configuration
Standard achiral NMR spectroscopy cannot differentiate between enantiomers. To validate that the synthesized or isolated molecule is strictly the (1S)-enantiomer, the modified Mosher's ester method must be employed[3].
Protocol 2: Mosher's Ester Derivatization
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Reaction Setup: Divide the chiral alcohol sample into two 5 mg aliquots in separate, oven-dried vials under an argon atmosphere. Dissolve each in 0.5 mL of anhydrous pyridine.
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Derivatization: To the first vial, add 3 equivalents of (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). To the second vial, add 3 equivalents of (S)-MTPA-Cl[4].
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Isolation: Stir both reactions at room temperature for 12 hours. Quench with saturated aqueous NH 4 Cl, extract with dichloromethane, dry over Na 2 SO 4 , and concentrate. Note: Reacting with (R)-MTPA-Cl yields the (S)-Mosher's ester, and vice versa.
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NMR Analysis & Causality: Acquire 1 H NMR spectra for both esters. The phenyl ring of the MTPA group creates a strong anisotropic shielding cone. By calculating the chemical shift differences ( ΔδSR=δS−δR ) for the protons surrounding the chiral center (e.g., the 1'-CH 3 and the aromatic protons), the spatial orientation of the substituents is mapped, unequivocally confirming the (1S) absolute configuration[3].
Step-by-step workflow for determining absolute configuration using Mosher's ester derivatization.
References
- Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition. Elsevier.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.
- MDPI.
- The Journal of Organic Chemistry. Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols.
